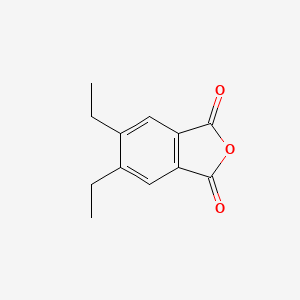
4,5-Diethyl-phthalic acid anhydride
Vue d'ensemble
Description
4,5-Diethyl-phthalic acid anhydride is a molecule that contains a total of 28 bonds. There are 16 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 2 aromatic esters, and 1 anhydride .
Synthesis Analysis
The synthesis of this compound involves a reaction with 2-amino-5-methyl-benzoic acid or 3-amino-2-naphthoic acid in glacial acetic acid under reflux condition . The resulting products were confirmed by NMR, IR, and MS spectral data .Molecular Structure Analysis
The molecular structure of this compound includes a total of 28 bonds. There are 16 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 2 aromatic esters, and 1 anhydride .Chemical Reactions Analysis
Acid anhydrides, such as this compound, are highly reactive to nucleophilic attack and undergo many of the same reactions as acid chlorides . They react with water to form carboxylic acids, with alcohols to form esters, and with amines to form amides .Physical and Chemical Properties Analysis
This compound has a boiling point of 359-361°C and a flash point of 150°C. This compound is stable under normal conditions and is compatible with most organic solvents.Applications De Recherche Scientifique
Overview of Phthalic Acid Esters (PAEs)
Phthalic Acid Esters (PAEs) are a class of chemicals widely used as plasticizers and additives to improve the flexibility and extensibility of various products. While specific studies on 4,5-Diethyl-phthalic acid anhydride were not found, research on PAEs, in general, provides insight into the broader applications and concerns associated with these compounds. PAEs have been identified in plant, algae, bacteria, and fungi, suggesting they might be biosynthesized naturally. These compounds possess allelopathic, antimicrobial, and insecticidal activities, enhancing the competitiveness of plants and microorganisms against biotic and abiotic stress (Huang et al., 2021).
Biodegradation of Phthalates
The biodegradation of phthalates and their esters by bacteria indicates that complete oxidation of the aromatic ring occurs in most situations, with pseudomonads and micrococci playing a major role in the biodegradative processes. This suggests the potential for utilizing microbial pathways for the environmental management of PAE pollution (Keyser et al., 1976).
Toxicological Profile of Diethyl Phthalate
Diethyl phthalate (DEP) is used as a solvent and vehicle for fragrance and cosmetic ingredients. Despite widespread industrial use, available data do not identify any toxicological endpoints of concern for its use in fragrances and cosmetic products, suggesting a low toxic liability for DEP (Api, 2001).
Phthalate Contamination in Aquatic Environments
Phthalates are environmental endocrine-disrupting compounds detected worldwide in aquatic environments, primarily due to their use in plastic manufacturing and personal care products. Phthalate-laden wastewater is a significant source of environmental contamination, and understanding the factors influencing their removal in conventional and advanced wastewater treatment is crucial for minimizing their release into the environment (Gani & Kazmi, 2016).
Detection Techniques for Phthalates in Food Products
Efficient extraction and purification techniques for detecting phthalates in food products, especially those aimed at infant nutrition, are critical. Gas and liquid chromatography, coupled with mass spectrometry, are widely applied for analyzing phthalates in children's nutrition, highlighting the need for sensitive, selective, and precise methods to assess phthalate contamination and its potential health impacts (Ulanova et al., 2019).
Mécanisme D'action
Target of Action
The primary targets of 4,5-Diethyl-phthalic acid anhydride are various biological molecules that can act as nucleophiles. These include water, alcohols, and amines . The compound interacts with these targets through a process known as nucleophilic acyl substitution .
Biochemical Pathways
The biochemical pathways affected by this compound are those involving the synthesis and degradation of carboxylic acids and their derivatives. The compound can react with water to form carboxylic acids, with alcohols to form esters, and with amines to form amides . These reactions can have downstream effects on various biochemical processes, including energy production, lipid metabolism, and protein synthesis.
Pharmacokinetics
It is known that phthalates, in general, can be metabolized by microorganisms and are slowly degraded by non-biological processes such as hydrolysis .
Result of Action
The result of the action of this compound is the formation of new compounds, such as carboxylic acids, esters, and amides, depending on the nucleophile it reacts with . These new compounds can have various effects at the molecular and cellular levels, potentially influencing a wide range of biological processes.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of different nucleophiles can determine which reactions the compound undergoes . Additionally, factors such as pH, temperature, and the presence of other chemicals can affect the rate and extent of these reactions.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
5,6-diethyl-2-benzofuran-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O3/c1-3-7-5-9-10(6-8(7)4-2)12(14)15-11(9)13/h5-6H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOAQTWFVCRFMNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1CC)C(=O)OC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-({[(Tert-butoxy)carbonyl]amino}methyl)-2-ethylbutanoic acid](/img/structure/B1445714.png)

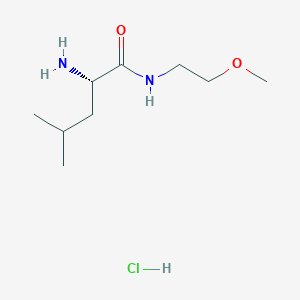
![3-(2-{4-[(4-fluoro-2-hydroxyphenyl)carbonyl]piperidin-1-yl}ethyl)-2-methyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1445718.png)


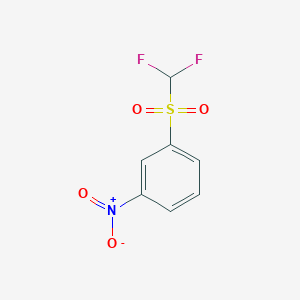

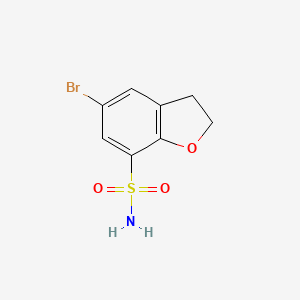
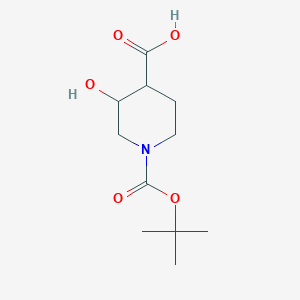
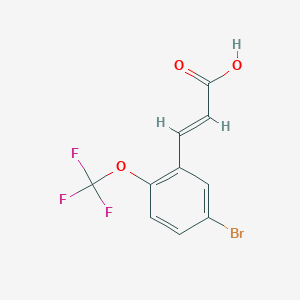
![tert-Butyl 3-oxo-8-azabicyclo[3.2.1]oct-6-ene-8-carboxylate](/img/structure/B1445734.png)
![6-Fluorobenzo[d]thiazole-2-carbaldehyde](/img/structure/B1445735.png)
